(1-Cyclopentylcyclopropyl)amine hydrochloride
Overview
Description
(1-Cyclopentylcyclopropyl)amine hydrochloride is an organic compound with the molecular formula C8H16ClN It is a hydrochloride salt of (1-Cyclopentylcyclopropyl)amine, which is a cyclopropylamine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentylcyclopropyl)amine hydrochloride typically involves the Curtius degradation of the corresponding carboxylic acid. The process begins with the preparation of 1-bromo-1-cyclopropylcyclopropane, which is then converted to the corresponding carboxylic acid. This carboxylic acid undergoes Curtius degradation to yield the N-Boc-protected (1-Cyclopentylcyclopropyl)amine. Finally, deprotection with hydrogen chloride in diethyl ether produces this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis methods described above can be adapted for larger-scale production, ensuring the availability of this compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopentylcyclopropyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
(1-Cyclopentylcyclopropyl)amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of (1-Cyclopentylcyclopropyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1-Cyclopropylcyclopropyl)amine hydrochloride
- Cyclopentylamine hydrochloride
- Cyclopropylamine hydrochloride
Uniqueness
(1-Cyclopentylcyclopropyl)amine hydrochloride is unique due to its cyclopropyl and cyclopentyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
IUPAC Name |
1-cyclopentylcyclopropan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8(5-6-8)7-3-1-2-4-7;/h7H,1-6,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBAMDDXOHPKQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2(CC2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-92-0 | |
Record name | Cyclopropanamine, 1-cyclopentyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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